Acetic acid;1-(4-ethoxyphenyl)ethanol
Description
Acetic acid;1-(4-ethoxyphenyl)ethanol (CAS: 52067-36-4) is a phenolic derivative with the molecular formula C₁₀H₁₄O₂ and a molecular weight of 166.22 g/mol . Structurally, it consists of a 4-ethoxyphenyl group linked to a secondary ethanol moiety. This compound is characterized by its ethoxyphenyl substituent, which confers unique electronic and steric properties, making it relevant in organic synthesis and pharmaceutical intermediates. Key properties include a boiling point of 46–47°C and a density of ~1.131 g/cm³ (predicted) .
Properties
CAS No. |
261954-18-1 |
|---|---|
Molecular Formula |
C12H18O4 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
acetic acid;1-(4-ethoxyphenyl)ethanol |
InChI |
InChI=1S/C10H14O2.C2H4O2/c1-3-12-10-6-4-9(5-7-10)8(2)11;1-2(3)4/h4-8,11H,3H2,1-2H3;1H3,(H,3,4) |
InChI Key |
FIUZUZCATWWJKV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C)O.CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1-(4-ethoxyphenyl)ethanol typically involves the reaction of 4-ethoxybenzaldehyde with ethylmagnesium bromide, followed by oxidation. The reaction conditions include:
Grignard Reaction: 4-ethoxybenzaldehyde is reacted with ethylmagnesium bromide in anhydrous ether to form the corresponding alcohol.
Oxidation: The resulting alcohol is then oxidized using an oxidizing agent such as chromium trioxide (CrO3) in acetic acid to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Acetic acid;1-(4-ethoxyphenyl)ethanol can undergo oxidation to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form the corresponding alcohols.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide (CrO3), potassium permanganate (KMnO4).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, nucleophiles.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Acetic acid;1-(4-ethoxyphenyl)ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of acetic acid;1-(4-ethoxyphenyl)ethanol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights structural similarities and differences:
| Compound Name | Molecular Formula | Functional Groups | Key Structural Features |
|---|---|---|---|
| 1-(4-Ethoxyphenyl)ethanol | C₁₀H₁₄O₂ | Ethoxy, secondary alcohol | Ethoxyphenyl + ethanol |
| 1-(4-Methylphenyl)ethyl Acetate | C₁₁H₁₄O₂ | Methyl, acetate ester | Methylphenyl + acetylated ethanol |
| 2-(4-Hydroxyphenyl)ethyl Acetate | C₁₀H₁₂O₃ | Hydroxyl, acetate ester | Hydroxyphenyl + acetylated ethanol |
| 4-Ethoxyphenylacetic Acid | C₁₀H₁₂O₃ | Ethoxy, carboxylic acid | Ethoxyphenyl + acetic acid |
| 1-(4-Ethoxy-2-hydroxyphenyl)ethanone | C₁₀H₁₂O₃ | Ethoxy, hydroxyl, ketone | Ethoxy-hydroxy phenyl + ketone |
Key Observations :
- Ethoxy vs. Methyl/Hydroxyl: Ethoxy groups (electron-donating) enhance solubility in non-polar solvents compared to methyl () or hydroxyl groups (), which increase polarity .
- Secondary Alcohol vs. Ester/Acid: The ethanol moiety in the target compound allows for esterification, while acetic acid derivatives () exhibit acidity (pKa ~2.5–4.5) .
Physical and Chemical Properties
| Property | 1-(4-Ethoxyphenyl)ethanol | 1-(4-Methylphenyl)ethyl Acetate | 4-Ethoxyphenylacetic Acid |
|---|---|---|---|
| Molecular Weight (g/mol) | 166.22 | 178.23 | 180.20 |
| Boiling Point (°C) | 46–47 | ~180–200 (estimated) | ~250–270 (estimated) |
| Solubility | Soluble in ethanol, ether | Soluble in organic solvents | Soluble in polar solvents |
Notes:
Target Compound :
- Synthesized via Grignard reactions (e.g., ethoxyphenyl magnesium bromide + acetaldehyde) or catalytic hydrogenation of corresponding ketones (e.g., 1-(4-ethoxyphenyl)ethanone) .
Comparisons :
- 1-(4-Methylphenyl)ethyl Acetate: Prepared by acetylation of 1-(4-methylphenyl)ethanol using acetic anhydride .
- 1-(4-Ethoxy-2-hydroxyphenyl)ethanone: Synthesized via alkylation of resacetophenone with ethyl iodide (88% yield) .
- 4-Ethoxyphenylacetic Acid : Produced via hydrolysis of ethyl 2-(4-ethoxyphenyl)acetate under alkaline conditions .
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